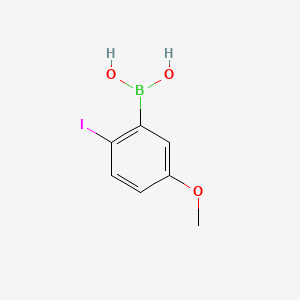

![molecular formula C40H42N6O3S2 B569858 2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate CAS No. 1798840-31-9](/img/structure/B569858.png)

2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

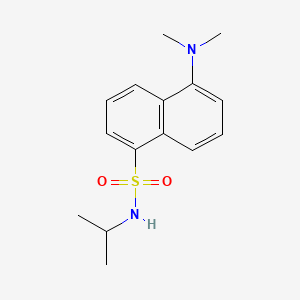

The compound “2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate” is also known as Quetiapine . It is a short-acting antipsychotic drug used to manage mental health conditions, including bipolar disorder, schizophrenia, and episodes of mania or depression . It is known as an atypical or second-generation antipsychotic .

Synthesis Analysis

Quetiapine is manufactured in a laboratory and is only legally available by a physician prescription . Most illicit Quetiapine is obtained by theft or forged prescriptions . It comes in tablet form . Illicit users sometimes crush the tablets and snort the drug .Molecular Structure Analysis

The IUPAC name of Quetiapine is 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol . The formula of Quetiapine is C21H25N3O2S .Chemical Reactions Analysis

Photodegradation of quetiapine under UVC irradiation in methanol solution was investigated . The main photodegradation product was identified as 2-[2-[4-(5-oxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl] ethoxy]-ethanol . The photodegradation reaction yields the first-order kinetics with the rate constant k = 0.1094 h-1 .Physical And Chemical Properties Analysis

Quetiapine is extensively metabolised, producing two major metabolites of sulfoxide and the carboxylic acid parent metabolite which are excreted in the urine .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research on benzothiazepine derivatives includes studies on their synthesis and various chemical reactions. For example, studies have demonstrated methods for synthesizing benzothiazepine and its derivatives through reactions involving amino acids, cyclization processes, and interactions with different chemical agents to produce novel compounds with potential pharmacological activities (Carrington et al., 1972; Abe et al., 1990).

Antimicrobial Properties

Several studies have synthesized benzothiazepine derivatives and tested them for antimicrobial properties, indicating the potential of these compounds in medical applications. For instance, Singh et al. (2002) synthesized benzothiazepine derivatives and their ribofuranosides, showing significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Singh et al., 2002).

Structural and Conformational Studies

Research into the crystal structures and conformational studies of benzothiazepine derivatives reveals insights into their chemical behavior and potential for drug design. For example, the study of the crystal structure of azilsartan methyl ester provides detailed information on molecular conformations, which is crucial for understanding the interaction mechanisms with biological targets (Li et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods for benzothiazepine derivatives highlight the ongoing development in chemical synthesis techniques, such as the use of ultrasound irradiation to enhance the synthesis process, showing efficiency and environmental benefits (Chate et al., 2011).

Potential Pharmacological Applications

The research into benzothiazepine derivatives extends into exploring their pharmacological applications. Studies on the effects of optical isomers of benzothiazepine derivatives on smooth muscle and their pharmacological properties provide a basis for further exploration into therapeutic uses (Nagao et al., 1972).

Mecanismo De Acción

Target of Action

Quetiapine EP Impurity C, also known as “2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate” or “UNII-9NC33KO40Q”, is a compound related to Quetiapine, an atypical antipsychotic agent . The primary targets of Quetiapine are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play crucial roles in regulating mood and behavior.

Mode of Action

Quetiapine acts as an antagonist at D2 and 5HT2A receptors, blocking the activity of dopamine and serotonin . This blockage can help to correct the chemical imbalances in the brain that contribute to mental health disorders.

Biochemical Pathways

Quetiapine and its related compounds, including Quetiapine EP Impurity C, may affect several biochemical pathways. For instance, Quetiapine has been found to signal to the extracellular signal-regulated kinase (ERK) cascade, which links G-protein coupled receptors (GPCR) and ErbB growth factor signaling . This pathway is often disturbed in conditions like schizophrenia .

Pharmacokinetics

Quetiapine is metabolized by the cytochrome p450 system, with cyp 3a4 and cyp 2d6 being the predominant enzymes involved in drug transformation . These enzymes could also potentially metabolize Quetiapine EP Impurity C, affecting its bioavailability.

Safety and Hazards

Quetiapine can cause light-headedness, dizziness or fainting when getting up too quickly from a lying position . In some people, the drug causes confusion and decreased concentration, and increased suicidal thoughts within the first few months of taking the medicine . Some of the more serious side effects include seizures; uncontrollable movements of the legs, arms, tongue, lips or face; muscle stiffness; excessive sweating; irregular or fast heartbeat; rash; and difficulty breathing . There are also cases in which Quetiapine caused Neuroleptic Malignant Syndrome (NMS) which can lead to death if not treated .

Propiedades

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N6O3S2/c47-38(29-44-19-23-46(24-20-44)40-31-10-2-6-14-35(31)51-37-16-8-4-12-33(37)42-40)49-28-27-48-26-25-43-17-21-45(22-18-43)39-30-9-1-5-13-34(30)50-36-15-7-3-11-32(36)41-39/h1-16H,17-29H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHVVVZKNWCEEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quetiapine EP Impurity C | |

CAS RN |

1798840-31-9 |

Source

|

| Record name | 2-(2-(4-(Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798840319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ETHOXY)ETHYL 2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NC33KO40Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

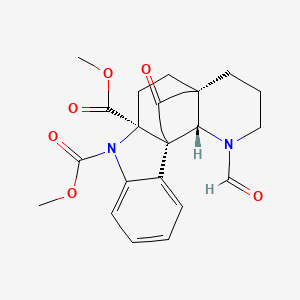

![3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B569777.png)

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(1,3-benzodioxol-5-yl)-5,6-dihydro-8,9-dimethoxy-](/img/no-structure.png)

![2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide](/img/structure/B569784.png)

![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)

![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)

![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)